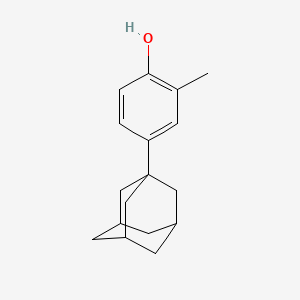

4-(1-Adamantyl)-2-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53799-14-7 |

|---|---|

Molecular Formula |

C17H22O |

Molecular Weight |

242.36 g/mol |

IUPAC Name |

4-(1-adamantyl)-2-methylphenol |

InChI |

InChI=1S/C17H22O/c1-11-4-15(2-3-16(11)18)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3 |

InChI Key |

PAOSMTQZMCUXNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 1 Adamantyl 2 Methylphenol

Direct Adamantylation Approaches

Direct adamantylation involves the reaction of an adamantylating agent with the aromatic substrate, typically under acidic conditions. The choice of the adamantyl source, such as an alcohol or a halide, dictates the specific reaction conditions and byproducts.

The alkylation of phenols with alcohols like 1-adamantanol (B105290) is a common strategy that proceeds via a carbocation intermediate generated from the alcohol in the presence of a strong acid. beilstein-journals.orgbeilstein-journals.org This method is often considered greener than using alkyl halides, as the primary byproduct is water. beilstein-journals.org The reaction involves the protonation of the hydroxyl group of 1-adamantanol by an acid catalyst, followed by the loss of a water molecule to form the stable tertiary 1-adamantyl cation. This electrophile then attacks the electron-rich aromatic ring of o-cresol. The substitution occurs preferentially at the para-position relative to the hydroxyl group due to steric hindrance from the ortho-methyl group and the directing effect of the hydroxyl group.

Synergistic catalyst systems, such as a combination of a Lewis acid (e.g., FeCl₃) and a Brønsted acid (e.g., HCl), have been explored for the alkylation of phenols with tertiary alcohols like 1-adamantanol. rsc.org For the synthesis of a similar compound, 4-(1-adamantyl)-2-isopropyl-5-methylphenol, from thymol (B1683141) and 1-adamantanol, a system using iron(III) chloride and concentrated hydrochloric acid in chlorobenzene (B131634) was utilized. rsc.org

The Friedel-Crafts alkylation using 1-bromoadamantane (B121549) is a well-established method for introducing the adamantyl moiety. researchgate.netresearchgate.net In this approach, 1-bromoadamantane serves as the source of the 1-adamantyl electrophile. The reaction can be promoted by a Lewis acid catalyst, which facilitates the formation of the 1-adamantyl cation by complexing with the bromine atom. saskoer.caresearchgate.net

However, research has shown that the synthesis of 4-(1-adamantyl)-2-methylphenol can be achieved by reacting 2-methylphenol (o-cresol) with 1-bromoadamantane without the need for an added catalyst. researchgate.net This catalyst-free approach simplifies the procedure and avoids catalyst-related workup and disposal issues. The reaction proceeds to give exclusive para-substitution relative to the hydroxyl group. researchgate.net Indium salts, such as InCl₃ and InBr₃, have also been demonstrated to be effective catalysts for the Friedel-Crafts reaction of 1-bromoadamantane with various monosubstituted benzenes. researchgate.net

Adamantylation of p-Cresol (B1678582) with 1-Adamantanol

Catalytic Synthesis Routes

The use of solid, recyclable acid catalysts like ion-exchange sulfonic acid resins (e.g., Amberlite) represents a significant advancement in clean synthesis. beilstein-journals.orgbeilstein-journals.org These resins effectively catalyze the adamantylation of phenols with 1-adamantanol under heterogeneous conditions. beilstein-journals.orgnih.gov A key advantage is the ease of separation of the catalyst from the reaction mixture by simple filtration, allowing for its reuse over multiple cycles with minimal loss of activity. beilstein-journals.orgbeilstein-journals.org

In a typical procedure, the phenol (B47542) derivative and 1-adamantanol are heated in the presence of the sulfonic acid resin in a suitable solvent, such as acetic acid. beilstein-journals.orgchemdad.com The reaction in acetic acid has been shown to be particularly efficient, leading to high yields of the desired ortho-adamantylated phenol product. beilstein-journals.org A notable process improvement involves adding a slight excess of acetic anhydride (B1165640) during the workup, which converts the water byproduct into the solvent, acetic acid, rendering the process nearly waste-free. beilstein-journals.orgbeilstein-journals.org This methodology has been successfully applied to a range of substituted phenols, including cresols, demonstrating its broad applicability. researchgate.net

| Phenol Substrate | Product | Time (h) | Yield (%) |

|---|---|---|---|

| 4-Chlorophenol | 2-(1-Adamantyl)-4-chlorophenol | 2 | 90 |

| p-Cresol | 2-(1-Adamantyl)-4-methylphenol (B1221034) | 1.5 | 96 |

| m-Cresol | 2-(1-Adamantyl)-5-methylphenol | 1.5 | 94 |

| 4-Hydroxybenzaldehyde | 3-(1-Adamantyl)-4-hydroxybenzaldehyde | 5 | 85 |

| 4-Hydroxyacetophenone | 3-(1-Adamantyl)-4-hydroxyacetophenone | 5 | 87 |

Beyond ion-exchange resins, various other acid catalysts are employed for the adamantylation of phenols.

Mineral Acids: Concentrated sulfuric acid (H₂SO₄) is a traditional and potent catalyst for this transformation. beilstein-journals.org It effectively promotes the reaction between phenols and 1-adamantanol, often providing high selectivity under relatively mild conditions compared to reactions with halo-adamantanes. beilstein-journals.org However, its use necessitates aqueous quenching and neutralization steps, which generate significant amounts of waste. beilstein-journals.org

Lewis Acids: Lewis acids like indium(III) chloride (InCl₃) and indium(III) bromide (InBr₃) have been shown to efficiently catalyze the Friedel-Crafts alkylation of aromatic compounds with 1-bromoadamantane. researchgate.net Iron(III) chloride (FeCl₃) has also been used, sometimes in a synergistic system with a Brønsted acid, for the alkylation of phenols with 1-adamantanol. rsc.org

Heteropoly Acids: Heteropoly acids, such as 12-tungstophosphoric acid, supported on materials like zirconia, are effective solid acid catalysts for Friedel-Crafts alkylations, including the butylation of p-cresol. These materials exhibit high acidity and can be used in flow conditions, offering potential for continuous industrial processes.

Ion-Exchange Resin Catalysis in Adamantylation Reactions

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing byproducts and environmental impact. Key parameters include the choice of catalyst, solvent, temperature, and reaction time.

The use of ion-exchange resins has been a focus of optimization studies. The choice of solvent significantly impacts reaction efficiency. For the adamantylation of 4-bromophenol (B116583) with 1-adamantanol catalyzed by a sulfonic acid resin, acetic acid was found to be a superior solvent, affording a near-quantitative yield in just 2 hours at 100°C. beilstein-journals.org In contrast, solvents like ethyl acetate (B1210297) led to good yields but required much longer reaction times (10-12 hours), while 1,2-dichloroethane (B1671644) accelerated the reaction but reduced selectivity, leading to the formation of a doubly adamantylated byproduct. beilstein-journals.org

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Ethyl Acetate | Reflux | 12 | 85 | - |

| Diethyl Carbonate | Reflux | 10 | 82 | - |

| Acetonitrile | Reflux | 12 | No Reaction | - |

| 1,2-Dichloroethane | Reflux | 5 | 82 | 9% di-adamantylated byproduct formed |

| Acetic Acid | 100 | 2 | 98 | High yield and selectivity |

The electronic nature of substituents on the phenol ring also affects the reaction rate. In resin-catalyzed adamantylations, electron-donating groups like the methyl group in cresols lead to fast reactions and excellent yields. researchgate.net Conversely, phenols bearing electron-withdrawing groups (e.g., -CHO, -COCH₃, -NO₂) require longer reaction times to achieve good yields. researchgate.net

For the Friedel-Crafts route using 1-bromoadamantane, the synthesis of methylated adamantyl phenols has been shown to proceed readily without an added catalyst, which represents a significant process optimization by simplifying the reaction setup and purification. researchgate.net

Chemical Transformations and Derivatization of 4 1 Adamantyl 2 Methylphenol

Synthesis of Thiophenol Derivatives

The conversion of phenols to their thiophenol analogues is a significant transformation in organic synthesis, providing access to a class of compounds with distinct chemical reactivity and applications.

The synthesis of 2-(1-adamantyl)-4-methylthiophenol from 4-(1-adamantyl)-2-methylphenol is achieved through a multi-step process that typically involves the Newman-Kwart rearrangement. scielo.brwikipedia.orgscielo.org.mxorganic-chemistry.org This reaction sequence is a reliable method for converting phenols to the corresponding thiophenols. wikipedia.orgorganic-chemistry.org

The process begins with the deprotonation of the starting phenol (B47542), this compound, using a strong base such as sodium hydride (NaH) in a suitable solvent like dimethoxyethane. scielo.brscielo.org.mx The resulting phenoxide is then reacted with N,N-dimethylthiocarbamoyl chloride to form the O-aryl thiocarbamate intermediate. scielo.brscielo.org.mx Due to the steric hindrance imposed by the adamantyl group, this reaction may require longer reaction times for completion. scielo.br

The crucial step is the thermal rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate, known as the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This intramolecular reaction is typically carried out at high temperatures. wikipedia.org The driving force for this rearrangement is the thermodynamic stability of the carbon-oxygen double bond formed at the expense of a carbon-sulfur double bond. organic-chemistry.org Finally, the S-aryl thiocarbamate is hydrolyzed, for instance by reduction with lithium aluminum hydride (LiAlH4) followed by an acidic workup, to yield the desired product, 2-(1-adamantyl)-4-methylthiophenol. scielo.brscielo.org.mx

Table 1: Synthesis Steps for 2-(1-Adamantyl)-4-methylthiophenol

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Deprotonation | Sodium Hydride (NaH) | Sodium 4-(1-adamantyl)-2-methylphenoxide |

| 2 | Thiocarbamoylation | N,N-dimethylthiocarbamoyl chloride | O-(4-(1-adamantyl)-2-methylphenyl) dimethylthiocarbamate |

| 3 | Rearrangement | Heat (Thermolysis) | S-(4-(1-adamantyl)-2-methylphenyl) dimethylthiocarbamate |

| 4 | Hydrolysis/Reduction | Lithium Aluminum Hydride (LiAlH4), Acidic workup | 2-(1-Adamantyl)-4-methylthiophenol |

Aldehyde Functionalization

The introduction of an aldehyde group onto the phenolic ring represents a key functionalization, opening pathways to a wide range of further chemical modifications.

This compound can be converted to an adamantyl-substituted hydroxybenzaldehyde, specifically 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde, through a formylation reaction with urotropin (hexamethylenetetramine). chemicalbook.comsigmaaldrich.combath.ac.uk This reaction is a variation of the Duff reaction, which is a method for the formylation of aromatic compounds, particularly those with strongly electron-donating substituents like phenols. wikipedia.org

In this process, this compound is heated with urotropin in a suitable acidic medium, such as trifluoroacetic acid. bath.ac.uk The reaction proceeds via electrophilic aromatic substitution, where the formylating agent, derived from protonated urotropin, attacks the electron-rich phenol ring. wikipedia.org The formylation occurs preferentially at the ortho position to the hydroxyl group. wikipedia.org A subsequent hydrolysis step with aqueous acid, like sulfuric acid, is required to liberate the aldehyde from the intermediate species. bath.ac.ukwikipedia.org This synthesis provides a direct route to valuable building blocks for the construction of more complex molecules, such as ligands for catalysis. sigmaaldrich.com

Table 2: Reaction Conditions for the Synthesis of 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde

| Reactant | Reagent | Solvent/Acid | Temperature | Product |

|---|---|---|---|---|

| This compound | Urotropin (Hexamethylenetetramine) | Trifluoroacetic acid, followed by aqueous H2SO4 | 120-130°C | 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde |

Methacrylate (B99206) Monomer Synthesis

The synthesis of methacrylate monomers from phenolic compounds is a critical step in the development of specialty polymers with tailored properties.

This compound is a precursor for the synthesis of 4-(1-adamantyl)phenyl methacrylate monomers. researchgate.netresearchgate.netresearchgate.net A common pathway involves the esterification of the phenolic hydroxyl group with methacryloyl chloride. researchgate.net This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a scavenger for the hydrochloric acid byproduct. researchgate.net

The synthesis starts with the Friedel-Crafts alkylation of 2-methylphenol (o-cresol) with 1-bromoadamantane (B121549) to produce the parent compound, this compound. researchgate.netresearchgate.net Subsequently, the reaction with methacryloyl chloride yields the desired monomer, 2-methyl-4-(1-adamantyl)phenyl methacrylate. researchgate.net The purity and structure of these monomers are confirmed using various analytical techniques, including IR, 1H and 13C NMR spectroscopy, and elemental analysis. researchgate.netresearchgate.netresearchgate.net

Table 3: Synthesis of 2-methyl-4-(1-adamantyl)phenyl methacrylate

| Step | Starting Material | Reagent | Product |

|---|---|---|---|

| 1 | 2-methylphenol | 1-bromoadamantane | This compound |

| 2 | This compound | Methacryloyl chloride | 2-methyl-4-(1-adamantyl)phenyl methacrylate |

The incorporation of the bulky and rigid adamantyl group into methacrylate polymers significantly influences their properties, making them suitable for various advanced applications. acs.orgrsc.orgacs.org Derivatization strategies focus on creating monomers that can be polymerized to produce materials with enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical properties. researchgate.netacs.orgrsc.org

Polymers derived from adamantyl-containing methacrylates, such as poly(2-methyl-4-(1-adamantyl)phenyl methacrylate), exhibit high glass transition temperatures. researchgate.net These monomers can be homopolymerized or copolymerized with other vinyl monomers like styrene (B11656) or methyl methacrylate (MMA) using free-radical polymerization techniques. researchgate.netresearchgate.net Copolymerization allows for the fine-tuning of the polymer's properties. For instance, incorporating 4-(1-adamantyl)phenyl methacrylate into MMA copolymers results in a significant increase in the glass transition temperature compared to pure poly(methyl methacrylate) (PMMA). researchgate.net

These adamantyl-containing polymers are of interest for applications in nanofabrication and as high-performance materials due to their enhanced thermal and mechanical stability. rsc.org The rigid adamantyl structure contributes to the stiffness and thermal resistance of the polymer chains. acs.org Furthermore, derivatization can be employed to introduce other functional groups, enabling the development of functional polymers for applications such as photoresists and advanced coatings. acs.org

Table 4: Properties of Polymers Derived from Adamantyl Methacrylates

| Polymer | Glass Transition Temperature (Tg) | Key Property Enhancement |

|---|---|---|

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | ~250°C | High Thermal Stability researchgate.net |

| Copolymers with Methyl Methacrylate (MMA) | Increases with adamantyl monomer content (up to ~70°C increase) | Tunable Thermal Properties researchgate.net |

| Copolymers with Styrene | Increases with adamantyl monomer content (up to ~60°C increase) | Enhanced Thermal Stability researchgate.net |

Pathways to 4-(1-Adamantyl)phenyl Methacrylate Monomers

Complexation and Ligand Synthesis

The sterically demanding 1-adamantyl group on the phenol ring of this compound makes it a valuable precursor in coordination chemistry. Its bulky framework is instrumental in the synthesis of specific ligands and their subsequent metal complexes, influencing the catalytic activity and selectivity of the final structures.

Precursor for Adamantyl-Substituted Chromium(III) Complexes

Research has identified this compound, also known as 2-(1-Adamantyl)-4-methylphenol (B1221034), as a key starting material for the synthesis of bulky, chiral tridentate ligands that form stable complexes with chromium(III). chemicalbook.comsigmaaldrich.comsigmaaldrich.com These adamantyl-substituted chromium(III) complexes have been developed as effective catalysts, particularly for enantioselective hetero-Diels-Alder reactions. chemicalbook.comsigmaaldrich.comchemdad.comsigmaaldrich.com

The synthetic pathway to these chromium(III) complexes involves a multi-step process that begins with the modification of the this compound scaffold. orgsyn.org A crucial step is the formylation of the phenol to introduce an aldehyde group, yielding 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde. orgsyn.orggoogle.com This aldehyde then undergoes a condensation reaction with a chiral amino alcohol, such as (1R,2S)-1-amino-2-indanol, to form a Schiff base. orgsyn.orgorgsyn.org This molecule acts as a tridentate ligand, providing three coordination sites for the metal center.

The final step is the complexation of this ligand with a chromium(III) source, typically chromium(III) chloride-tetrahydrofuran complex, in the presence of a weak base like 2,6-lutidine. orgsyn.orgorgsyn.org The resulting product is a well-defined, air-stable chromium(III) complex where the adamantyl group provides a sterically hindered environment around the metal center, which is critical for achieving high enantioselectivity in catalytic applications. orgsyn.org For certain applications, the chloride counterion of the complex can be exchanged for others, like hexafluoroantimonate (SbF₆), to enhance catalytic performance. orgsyn.orgorgsyn.org

Table 1: Synthesis of an Adamantyl-Substituted Chromium(III) Complex

| Step | Starting Material(s) | Key Reagents | Intermediate/Product | Purpose |

| 1: Formylation | 2-(1-Adamantyl)-4-methylphenol | Paraformaldehyde, SnCl₄, Toluene | 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde | Introduce an aldehyde group ortho to the hydroxyl. orgsyn.org |

| 2: Ligand Synthesis | 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde | (1R,2S)-1-Amino-2-indanol, Ethanol | (1R,2S)-1-[3-Adamantyl)-2-hydroxy-5-methylbenzyliden-amino]indan-2-ol (Schiff Base Ligand) | Form a chiral tridentate ligand. orgsyn.orgorgsyn.org |

| 3: Complexation | (1R,2S)-1-[3-Adamantyl)-2-hydroxy-5-methylbenzyliden-amino]indan-2-ol | Chromium(III) chloride-tetrahydrofuran complex, 2,6-Lutidine | Adamantyl-substituted Chromium(III) Chloride Complex | Create the final metal catalyst. orgsyn.orgorgsyn.org |

Role in Salen-Type Ligand Development

The compound this compound is a foundational building block in the development of salen-type and related salan-type ligands. google.comtennessee.edu Salen ligands are a class of tetradentate Schiff bases that form stable complexes with a wide range of metals. The incorporation of the bulky adamantyl group from this compound into the salen framework is a strategic approach to modulate the electronic and steric properties of the resulting metal complexes, which are often used as catalysts in polymerization reactions. tennessee.educardiff.ac.uk

The synthesis of these ligands typically begins with the formylation of this compound to produce 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde. google.com This adamantyl-substituted salicylaldehyde (B1680747) is the key intermediate. In a subsequent step, two equivalents of this aldehyde are condensed with one equivalent of a diamine, such as ethylenediamine (B42938) or N,N'-dimethylethylenediamine, to form the tetradentate [ONNO] salen-type ligand. google.comtennessee.edu This reaction creates a symmetrical ligand scaffold featuring two adamantyl-phenol units linked by an imine-functionalized bridge. For salan-type ligands, a further reduction step is employed to convert the imine bonds to amine bonds. google.com

These adamantyl-containing salen ligands are then used to create complexes with various metals, including those from Group 3 and the lanthanides, for applications in ring-opening polymerization catalysis. tennessee.educardiff.ac.uk The steric bulk of the adamantyl groups ortho to the phenoxide coordinating atoms plays a significant role in the catalytic activity and the properties of the resulting polymers. google.com

Table 2: General Synthesis Strategy for Adamantyl-Substituted Salen-Type Ligands

| Step | Precursor | Reagent(s) | Intermediate | Reaction Type |

| 1 | This compound | e.g., Paraformaldehyde | 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde | Formylation |

| 2 | 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde (2 eq.) | e.g., Ethylenediamine (1 eq.) | Adamantyl-Substituted Salen-Type Ligand | Schiff Base Condensation |

Spectroscopic Characterization and Structural Elucidation of 4 1 Adamantyl 2 Methylphenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of 4-(1-Adamantyl)-2-methylphenol, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound, which is also correctly named 2-(1-Adamantyl)-4-methylphenol (B1221034), displays characteristic signals that confirm its structure. chemicalbook.comsigmaaldrich.com In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as distinct signals in the downfield region. Specifically, a singlet for the proton at one position, a doublet for the proton at another, and a doublet of doublets for the third aromatic proton are observed, confirming the substitution pattern on the phenyl ring. beilstein-journals.org

The protons of the adamantyl group produce a set of signals in the aliphatic region of the spectrum. These typically appear as broad singlets or multiplets due to the rigid, cage-like structure of the adamantane (B196018) moiety. beilstein-journals.org The methyl group attached to the phenol (B47542) ring shows a sharp singlet, while the hydroxyl (OH) proton gives a singlet that can vary in chemical shift depending on concentration and solvent. beilstein-journals.org

Detailed analysis of derivatives, such as 2-(3-Acetoxymethyl-1-adamantyl)-4-methylphenol, shows additional signals corresponding to the introduced functional groups, for instance, a singlet for the acetoxy methyl protons and another for the methylene (B1212753) protons adjacent to the acetoxy group. beilstein-journals.org

Table 1: ¹H NMR Spectroscopic Data for this compound and a Derivative

| Compound | Solvent | Chemical Shift (δ) in ppm and Multiplicity |

|---|---|---|

| This compound | CDCl₃ | 7.06 (s, 1H), 6.90 (d, J=7.6 Hz, 1H), 6.58 (d, J=8.0 Hz, 1H), 4.68 (s, 1H, OH), 2.32 (s, 3H, -CH₃), 2.17 (s, 6H, Adamantyl), 2.12 (s, 3H, Adamantyl), 1.83 (s, 6H, Adamantyl) beilstein-journals.org |

| 2-(3-Acetoxymethyl-1-adamantyl)-4-methylphenol | DMSO-d₆ | 8.97 (s, 1H, OH), 6.85 (s, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.63 (d, J=8.0 Hz, 1H), 3.69 (s, 2H, -CH₂-), 2.17 (s, 3H, -CH₃), 2.10 (s, 2H), 2.01-1.95 (m, 7H), 1.67 (s, 2H), 1.65-1.55 (m, 2H), 1.50 (br s, 4H) beilstein-journals.org |

Carbon (¹³C) NMR Analysis

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the carbon framework. For this compound, the spectrum shows distinct signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. beilstein-journals.org The quaternary carbon of the adamantyl group directly attached to the phenyl ring is also readily identified. chemicalbook.combeilstein-journals.org

The remaining carbons of the adamantyl cage appear as multiple distinct signals in the aliphatic region, reflecting their different chemical environments. beilstein-journals.org The carbon of the methyl group on the phenol ring resonates at a typical upfield position. beilstein-journals.org The structures of various derivatives, including those with bromo, chloro, and nitro substitutions, have been confirmed using ¹³C NMR, with each substituent causing predictable shifts in the carbon signals of the aromatic ring. beilstein-journals.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Solvent | Chemical Shift (δ) in ppm |

|---|---|

| CDCl₃ | 152.18, 136.17, 129.71, 127.72, 127.03, 116.68 (Aromatic C), 40.63, 37.14, 36.61, 29.12 (Adamantyl C), 20.88 (-CH₃) beilstein-journals.org |

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, is crucial for identifying the functional groups present in this compound and its derivatives.

Infrared (IR) Spectroscopy

The IR spectrum of this compound and its derivatives is characterized by specific absorption bands that correspond to the vibrations of its functional groups. scielo.brscielo.br A prominent feature is the broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the adamantyl group are typically observed around 2920 cm⁻¹.

Other significant peaks include those for aromatic C-H stretching, C=C stretching within the aromatic ring, and C-O stretching. scielo.br For derivatives like [4-(1-Adamantyl)phenoxy]acetic acid, additional characteristic peaks appear, such as a strong C=O stretching band around 1745 cm⁻¹ for the carboxylic acid group and a C-O-C stretching band for the ether linkage.

Table 3: Key IR Absorption Bands for Adamantyl Phenol Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) | scielo.br |

| Adamantyl C-H | Stretching | ~2920 | |

| Carbonyl C=O (in derivative) | Stretching | ~1745 | |

| Ether C-O-C (in derivative) | Stretching | ~1240 |

Fourier-Transform Infrared (FTIR) for Polymer Composition Analysis

FTIR spectroscopy is a powerful tool for analyzing the composition of polymers derived from this compound. specificpolymers.com When adamantyl-substituted phenols are incorporated into polymer chains, such as polymethacrylates, FTIR can be used to confirm the presence of the adamantyl and phenyl methacrylate (B99206) units. researchgate.netresearchgate.net

The analysis involves monitoring the characteristic absorption bands of the functional groups within the polymer. For instance, the carbonyl (C=O) stretching band of the methacrylate group, typically appearing around 1750 cm⁻¹, can be used to quantify the amount of the adamantyl-containing monomer incorporated into a copolymer. researchgate.netresearchgate.net By creating a calibration curve based on copolymers of known composition, FTIR provides a sensitive method for determining the composition of new terpolymers and copolymers. researchgate.net This technique is valuable for quality control and for understanding the reactivity of different monomers during polymerization. marshall.edu

Other Spectroscopic and Analytical Methods

Beyond NMR and IR spectroscopy, other analytical methods are employed to characterize this compound and its derivatives. Mass spectrometry (MS), particularly coupled with gas chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. scielo.brnih.gov The molecular ion peak in the mass spectrum corresponds to the molecular weight of the compound. scielo.br

Additionally, techniques like single-crystal X-ray diffraction have been used to determine the solid-state structures of derivatives, providing precise information on bond lengths and angles. scielo.brscielo.br These combined methods offer a comprehensive structural elucidation of this class of compounds. echemcom.comnih.govsamipubco.com

Gas Chromatography (GC) for Purity and Composition

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds, making it a standard method for assessing the purity of synthesized chemical substances. For polar compounds like phenols, which may have limited volatility, a derivatization step is often employed prior to GC analysis. researchgate.netsigmaaldrich.com This process, such as silylation, replaces active hydrogens on polar functional groups with nonpolar moieties, increasing the analyte's volatility and improving its chromatographic behavior. researchgate.netsigmaaldrich.comnih.gov

In the context of this compound, research has utilized GC to confirm the purity of its derivatives, particularly methacrylate monomers synthesized from it. researchgate.netresearchgate.net These analyses are crucial for ensuring that subsequent polymerization reactions begin with high-purity materials, which is essential for achieving desired polymer properties. For instance, the purity of the related compound 4-(1-adamantyl)phenol (B49145) has been verified by GC to be 99.0% or higher. fishersci.com GC can also be applied in specialized setups to determine the enantiomeric purity of chiral derivatives. orgsyn.org

Table 1: Purity Assessment of Adamantyl Phenols and Derivatives by Gas Chromatography (GC) This table is interactive. You can sort and filter the data.

| Compound | Purity | Analysis Notes | Source(s) |

|---|---|---|---|

| 4-(1-Adamantyl)phenol | ≥99.0% | Direct analysis of the compound. | fishersci.com |

| 4-(1-Adamantyl)phenyl methacrylate monomers | Purity Confirmed | Monomers synthesized from 4-(1-adamantyl)phenol derivatives, including the 2-methyl substituted variant. Used to ensure high-purity starting materials for polymerization. | researchgate.netresearchgate.net |

Elemental Analysis

Elemental analysis is a cornerstone technique for the structural elucidation of newly synthesized compounds. It provides quantitative data on the elemental composition of a substance, typically carbon (C), hydrogen (H), and other elements. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's identity and purity.

This method has been instrumental in confirming the structures of various derivatives of this compound and related adamantyl phenols. researchgate.net The results from these analyses validate the successful synthesis of the target molecules. orgsyn.org

Table 2: Elemental Analysis Data for this compound Derivatives This table is interactive. You can sort and filter the data.

| Compound Name | Molecular Formula | Analysis Type | % Carbon (C) | % Hydrogen (H) | Source(s) |

|---|---|---|---|---|---|

| 2-Methyl-4-(1-adamantyl)phenyl methacrylate | C₂₁H₂₈O₂ | Calculated | 81.51 | 8.14 | |

| Found | 81.32 | 8.36 | |||

| 4-(1-Adamantyl)phenyl methacrylate | C₂₀H₂₄O₂ | Calculated | 81.05 | 8.16 | |

| Found | 81.24 | 7.97 | |||

| 4-(1-Adamantyl)-2,6-dimethylphenyl methacrylate | C₂₂H₃₀O₂ | Calculated | 81.45 | 8.70 | |

| Found | 81.46 | 8.50 | |||

| 3-(1-Adamantyl)-2-hydroxy-5-methylbenzaldehyde | C₁₈H₂₂O₂ | Calculated | 79.96 | 8.20 | orgsyn.org |

Thermal Analysis Techniques for Polymeric Derivatives

The incorporation of the bulky, rigid adamantyl group into polymer structures is known to significantly influence their thermal properties. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to quantify these effects.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the glass transition temperature (T₉) of polymers. The T₉ is a critical characteristic, representing the temperature at which the polymer transitions from a rigid, glassy state to a more amorphous, flexible state.

For polymeric derivatives of this compound, DSC studies reveal exceptionally high glass transition temperatures, a direct consequence of the adamantyl moiety restricting chain mobility. researchgate.net The homopolymer of 2-methyl-4-(1-adamantyl)phenyl methacrylate exhibits a T₉ of 250°C. In some cases, the T₉ is so high that it approaches or even exceeds the polymer's decomposition temperature, leading to a combined transition being observed in the DSC thermogram. researchgate.net

Table 3: Glass Transition Temperatures (T₉) of Polymeric Adamantyl Derivatives This table is interactive. You can sort and filter the data.

| Polymer Name | Glass Transition Temperature (T₉) | Notes | Source(s) |

|---|---|---|---|

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | 250°C | The T₉ is at the onset of decomposition. | |

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | >257°C | T₉ was greater than the decomposition temperature, resulting in a combined DSC transition. | researchgate.net |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) provides information on the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The onset of decomposition temperature is a key parameter derived from TGA, indicating the point at which the material begins to degrade due to heat.

TGA studies confirm that polymers derived from adamantyl phenols possess high thermal stability. researchgate.net However, the stability can be influenced by substitution on the phenyl ring. The homopolymer of 2-methyl-4-(1-adamantyl)phenyl methacrylate was found to have an onset of decomposition around 250°C in a nitrogen atmosphere, which was noted to be less stable than commercial poly(methyl methacrylate) (PMMA) and other adamantyl-based homopolymers under the tested conditions. researchgate.net

Table 4: Thermal Stability of Polymeric Adamantyl Derivatives by TGA This table is interactive. You can sort and filter the data.

| Polymer Name | Onset of Decomposition Temp. | Analysis Conditions | Notes | Source(s) |

|---|---|---|---|---|

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | ~250°C | In nitrogen | The glass transition temperature occurs at the onset of decomposition. | |

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | ~257°C | In nitrogen | Thermal stability was less than that of commercial PMMA and other synthesized adamantyl homopolymers. | researchgate.net |

Computational and Theoretical Investigations of 4 1 Adamantyl 2 Methylphenol

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No published studies were found that specifically detail DFT calculations performed on 4-(1-Adamantyl)-2-methylphenol. Such studies would typically involve geometry optimization to find the lowest energy structure and calculation of thermodynamic properties.

Elucidation of Electronic Structure and Properties

There are no specific reports on the theoretical elucidation of the electronic structure of this compound. This analysis would usually include the calculation of frontier molecular orbitals (HOMO and LUMO) to understand charge transfer within the molecule.

Molecular Modeling and Dynamics

Conformational Analysis

A detailed conformational analysis of this compound, which would investigate the rotation around the single bond connecting the adamantyl and phenol (B47542) groups, has not been reported.

Reactive Site Prediction (e.g., Molecular Electrostatic Potential (MEP) Mapping)

No studies presenting a Molecular Electrostatic Potential (MEP) map for this compound were identified. An MEP map would visualize the electron density and predict sites for electrophilic and nucleophilic attack.

Theoretical Spectroscopic Predictions

While experimental NMR data exists, theoretical predictions of spectra (such as ¹H NMR, ¹³C NMR, or IR) based on computational models for this compound are not available in the literature. Such theoretical predictions are often used to complement and verify experimental findings.

Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods allow for the a priori prediction of ¹H and ¹³C NMR chemical shifts, which can be invaluable for assigning experimental spectra, especially for complex structures.

The predominant method for calculating NMR chemical shifts is the Gauge-Independent Atomic Orbital (GIAO) approach. modgraph.co.uknih.gov This method, typically used in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus. The theoretical chemical shifts are then obtained by referencing these shielding values to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For a molecule like this compound, the process would begin with the optimization of its three-dimensional geometry using a selected DFT functional, such as the widely used B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)). tandfonline.com Following geometry optimization, the GIAO calculations are performed at the same level of theory to compute the nuclear shielding constants. tandfonline.commdpi.com

The accuracy of these predictions is highly dependent on several factors. The choice of the DFT functional and basis set is critical. Furthermore, environmental factors, particularly the solvent, can significantly influence chemical shifts, most notably for the labile hydroxyl (-OH) proton due to hydrogen bonding interactions. modgraph.co.uknih.gov Therefore, advanced calculations often incorporate a solvent model (either implicit or explicit) to better simulate the experimental conditions. modgraph.co.uknih.gov Studies on other phenols have shown that failing to account for solvent effects can lead to poor predictions for the OH shift. modgraph.co.uknih.gov

The predicted shifts are then compared with experimental values. For substituted phenols, the root-mean-square deviation (RMSD) between theoretical and experimental ¹H NMR shifts is often reported to be within a range of 0.19 to 0.56 ppm, and for ¹³C NMR, between 5.39 and 6.34 ppm, demonstrating a strong predictive capability. tandfonline.com Such computational analyses are crucial for confirming peak assignments and can help differentiate between possible isomers.

Table 1: Common Methodologies for NMR Chemical Shift Prediction

| Method | Description | Typical Application |

|---|---|---|

| DFT/GIAO | A quantum mechanical method that calculates nuclear magnetic shielding tensors. It is the most common approach for predicting NMR shifts. | Calculation of ¹H and ¹³C chemical shifts for organic molecules. |

| B3LYP | A hybrid DFT functional commonly used for geometry optimization and property calculations. | Used in combination with a basis set for structural and NMR calculations. |

| 6-311++G(d,p) | A Pople-style basis set that provides a good balance of accuracy and computational cost for molecules containing H, C, and O. | Used for geometry optimization and subsequent property calculations. |

| Solvent Models | Computational models (e.g., PCM) that simulate the effect of a solvent on the molecule's properties. | Crucial for accurately predicting the chemical shifts of protons involved in hydrogen bonding, such as the phenolic -OH. |

Vibrational Frequency Calculations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the interpretation of experimental spectra.

The standard computational workflow for predicting vibrational spectra also begins with a DFT-based geometry optimization. tandfonline.com Once the molecule's minimum energy structure is found, a frequency calculation is performed at the same level of theory. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it yields the harmonic vibrational frequencies, IR intensities, and Raman activities. researchgate.net

It is a well-known phenomenon that theoretical harmonic frequencies calculated with methods like DFT are systematically higher than the frequencies observed in experimental spectra. tandfonline.com This discrepancy arises from the neglect of anharmonicity in the calculations and imperfections in the theoretical model. To bridge this gap, the calculated frequencies are often uniformly scaled using empirical scaling factors specific to the chosen DFT functional and basis set. tandfonline.com For the B3LYP functional, for instance, scaling factors are well-established and improve the agreement with experimental data significantly. tandfonline.com

For a detailed understanding of the vibrational modes, a Potential Energy Distribution (PED) analysis is often performed. mdpi.com PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated normal mode of vibration. mdpi.com This allows for an unambiguous assignment of the spectral bands, such as distinguishing between C-H stretching modes of the methyl group, the aromatic ring, and the adamantyl cage in this compound.

Table 2: Common Methodologies for Vibrational Frequency Calculation

| Method/Concept | Description | Purpose |

|---|---|---|

| DFT (e.g., B3LYP) | A quantum chemical method used to determine the electronic structure and optimized geometry of a molecule. | Foundation for calculating vibrational frequencies. |

| Frequency Calculation | A computational step performed after geometry optimization to find the normal modes of vibration. | Provides theoretical vibrational frequencies, IR intensities, and Raman activities. Confirms the structure is a true minimum. |

| Scaling Factors | Empirically derived numbers used to correct for the systematic overestimation of calculated harmonic frequencies. | To improve the correlation between theoretical and experimental vibrational spectra. |

| PED Analysis | Potential Energy Distribution analysis breaks down each vibrational mode into contributions from internal coordinates. | Provides a detailed and unambiguous assignment of vibrational bands in an experimental spectrum. |

Advanced Applications and Functional Materials Derived from 4 1 Adamantyl 2 Methylphenol

Catalytic Applications in Organic Synthesis

The unique steric and electronic properties imparted by the adamantyl moiety are leveraged in the design of sophisticated catalysts for stereoselective organic reactions.

Role in Enantioselective Hetero-Diels-Alder Reactions

4-(1-Adamantyl)-2-methylphenol serves as a crucial starting material in the synthesis of chiral ligands for transition metal catalysts used in enantioselective hetero-Diels-Alder (HDA) reactions. chemicalbook.comsigmaaldrich.comsigmaaldrich.com Specifically, it is a precursor to the synthesis of adamantyl-substituted chromium(III) complexes. chemicalbook.comsigmaaldrich.com These catalysts are highly effective in promoting asymmetric HDA reactions between aldehydes and dienes, yielding enantiomerically enriched dihydropyran derivatives from simple, achiral starting materials. orgsyn.org

The synthesis of the active catalyst involves a multi-step process. First, 2-(1-adamantyl)-4-methylphenol (B1221034) undergoes formylation to produce 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde. chemicalbook.comorgsyn.org This aldehyde is then reacted with a chiral source, such as (1R,2S)-1-aminoindan-2-ol, to form a Schiff base ligand. orgsyn.orgorgsyn.org This ligand, (1R,2S)-1-[3-(1-adamantyl)-2-hydroxy-5-methylbenzyliden-amino]indan-2-ol, is subsequently complexed with a chromium(III) source, like chromium(III) chloride-tetrahydrofuran complex, to generate the final chiral tridentate Schiff base chromium(III) complex. orgsyn.orgorgsyn.org The presence of the bulky adamantyl group on the phenol-derived ligand is critical for creating a specific chiral environment around the metal center, which allows for high diastereo- and enantioselectivity in the HDA reaction. orgsyn.org The purity of the initial 2-(1-adamantyl)-4-methylphenol is important to avoid the formation of undesired byproducts like 2,6-diadamantyl-4-methylphenol. orgsyn.org

Development of Catalysts for Alpha-Olefin Polymerization

In the field of olefin polymerization, derivatives of this compound have been explored as components of catalyst systems. The introduction of bulky adamantyl groups onto the ligands of transition metal catalysts can significantly influence their catalytic performance. While direct use of this compound in Ziegler-Natta catalysts is not extensively documented, related structures are key. For instance, zirconium complexes bearing amido ligands with adamantyl substituents have been investigated for the syndiospecific polymerization of propylene. mdpi.com The electron-donating nature of the adamantyl group can increase the electron density at the metal center, potentially enhancing catalytic activity. mdpi.com

Furthermore, research into single-site catalysts, such as constrained geometry catalysts (CGCs), has shown that modifying the ligand framework with bulky groups can improve copolymerization ability and stereospecificity. mdpi.com The development of redox-switchable catalysts for olefin polymerization has also utilized phenol-based ligands, where the electronic properties of substituents on the phenol (B47542) ring can modulate the catalytic activity. tennessee.edu The synthesis of 2-(1-adamantyl)-4-methylphenol itself is a step towards creating ligands for such advanced polymerization catalysts. tennessee.edu

Polymer Science and High-Performance Materials

The incorporation of the bulky adamantyl group from this compound derivatives into polymer chains leads to materials with significantly enhanced thermal stability and higher glass transition temperatures (Tg). This is achieved by first converting the phenol into a polymerizable monomer, typically a methacrylate (B99206) derivative.

Three key methacrylate monomers have been synthesized from phenol derivatives: 4-(1-adamantyl)phenyl methacrylate, 2-methyl-4-(1-adamantyl)phenyl methacrylate, and 4-(1-adamantyl)-2,6-dimethylphenyl methacrylate. researchgate.net These monomers are then copolymerized with common monomers like styrene (B11656) and methyl methacrylate (MMA) to produce high-performance plastics. researchgate.netresearchgate.net

Copolymerization with Styrene

Copolymers of adamantyl-containing methacrylates with styrene have been synthesized using free-radical polymerization techniques. researchgate.netchemrxiv.org The incorporation of the adamantyl-substituted monomer into the polystyrene backbone drastically increases the polymer's glass transition temperature. For example, incorporating 1–30 mol% of 4-(1-adamantyl)phenyl methacrylate into styrene copolymers resulted in an increase of the glass transition temperature (Tg) by approximately 5–60°C compared to pure polystyrene. researchgate.net The reactivity ratios for the copolymerization of styrene (r1) with adamantyl-substituted methacrylates (r2) have been estimated, indicating how the monomers incorporate into the growing polymer chain. researchgate.net For instance, the reactivity ratios for styrene and 2-methyl-4-(1-adamantyl)phenyl methacrylate were found to be r1=0.31 and r2=2.44. researchgate.net

Copolymerization with Methyl Methacrylate (MMA)

Similarly, adamantyl-functionalized methacrylates have been copolymerized with methyl methacrylate (MMA) to enhance the properties of the resulting polymer. researchgate.netresearchgate.net The introduction of the adamantyl group significantly restricts the mobility of the polymer chains, leading to a substantial increase in the glass transition temperature. The incorporation of 0.75–35 mol% of 4-(1-adamantyl)phenyl methacrylate into MMA copolymers led to an increase in Tg of about 6–70°C over that of standard poly(methyl methacrylate) (PMMA). researchgate.net The resulting adamantyl-substituted polymers exhibit not only extremely high glass transition temperatures but also improved thermal stability compared to the parent polymers. researchgate.netresearchgate.net

Influence on Polymer Glass Transition Temperature (Tg)

The primary effect of incorporating the this compound moiety into polymers is a marked increase in the glass transition temperature (Tg). researchgate.net The Tg is the temperature at which an amorphous polymer transitions from a hard, glassy state to a softer, rubbery state. goalparacollege.ac.inspecialchem.com The bulky, rigid structure of the adamantyl group physically hinders the rotational and translational motion of the polymer chains. researchgate.net This reduction in chain mobility means that more thermal energy is required to induce the transition from the glassy to the rubbery state, hence a higher Tg.

The homopolymer of 2-methyl-4-(1-adamantyl)phenyl methacrylate exhibits a Tg of 250°C, which is significantly higher than that of conventional polymers like polystyrene (Tg ~100°C) and PMMA (Tg ~105°C). researchgate.netnih.gov The magnitude of the Tg increase in copolymers is directly related to the molar percentage of the adamantyl-containing monomer incorporated. researchgate.net This ability to tune the Tg by adjusting the copolymer composition makes these adamantyl-based polymers highly attractive for applications demanding high thermal stability and rigidity. researchgate.netmdpi.com

Table of Tg Data for Adamantyl-Containing Polymers

| Polymer/Copolymer Composition | Glass Transition Temperature (Tg) (°C) |

|---|---|

| Homopolymer of 2-methyl-4-(1-adamantyl)phenyl methacrylate | 250 researchgate.net |

| Homopolymer of 4-(1-adamantyl)phenyl methacrylate (estimated) | 253 researchgate.net |

| Styrene Copolymer with 1-30 mol% 4-(1-adamantyl)phenyl methacrylate | ~105 - 160 (increase of 5-60°C over polystyrene) researchgate.net |

| MMA Copolymer with 0.75-35 mol% 4-(1-adamantyl)phenyl methacrylate | ~111 - 175 (increase of 6-70°C over PMMA) researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Styrene |

| Methyl Methacrylate (MMA) |

| 1-bromoadamantane (B121549) |

| 4-(1-adamantyl)phenol (B49145) |

| 2,6-dimethylphenol |

| 4-(1-adamantyl)phenyl methacrylate |

| 2-methyl-4-(1-adamantyl)phenyl methacrylate |

| 4-(1-adamantyl)-2,6-dimethylphenyl methacrylate |

| Polystyrene |

| Poly(methyl methacrylate) (PMMA) |

| 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde |

| (1R,2S)-1-aminoindan-2-ol |

| Chromium(III) chloride |

| Propylene |

| Zirconium |

| Toluene |

| 1,1,1,3,3,3-hexafluoro-2-propanol |

Enhancement of Thermal Stability in Polymeric Systems

Research has demonstrated that polymers derived from adamantyl-substituted phenols exhibit significantly high glass transition temperatures and enhanced thermal stability compared to their non-adamantylated parent polymers. For instance, studies on poly(2-methyl-4-(1-adamantyl)phenyl methacrylate), a polymer synthesized from a derivative of this compound, have explored its thermal properties. researchgate.net While one study noted that this specific polymer had a lower thermal stability than commercial polymethylmethacrylate (PMMA), it was suggested that the synthesis conditions might have introduced weak links in the polymer chain. researchgate.net However, related adamantyl-containing polymers, such as poly(4-(1-adamantyl)phenyl methacrylate), showed a slight improvement in thermal stability over commercial PMMA. researchgate.net The inherent high thermal stability of adamantyl phenols is a key property leveraged in these applications. pvj.com.vn General studies on polyimides and acrylate (B77674) resins have also shown that incorporating an adamantane (B196018) structure can significantly improve heat resistance and thermal stability. acs.org

Table 1: Thermal Properties of Adamantyl-Containing Polymers

| Polymer | Glass Transition Temp. (Tg) | Decomposition Temp. (Onset) | Comparison Note |

|---|---|---|---|

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) | > Decomposition Temp. (ca. 257°C) | ca. 257°C | Lower thermal stability than commercial PMMA in one study. researchgate.net |

| Poly(4-(1-adamantyl)phenyl methacrylate) | Not specified | ~300°C | Slight improvement over commercial PMMA. researchgate.net |

| Poly(2,6-dimethyl-4-(1-adamantyl)phenyl methacrylate) | Not specified | ~300°C | Slight improvement over commercial PMMA. researchgate.net |

Integration into Resin Compositions

This compound serves as a valuable monomer or additive in various resin compositions. Its integration is often aimed at improving the thermomechanical properties of the final cured product. A clean and efficient method for producing adamantyl phenols involves the adamantylation of phenols like p-cresol (B1678582) using 1-adamantanol (B105290), catalyzed by a recyclable ion-exchange sulfonic acid resin. beilstein-journals.orgbeilstein-journals.org This process is considered waste-free, as the primary byproduct, water, can be converted into the acetic acid solvent by adding acetic anhydride (B1165640). beilstein-journals.org

The resulting adamantyl phenol can then be used in formulations for thermoplastic resins. Patents have described the use of compounds with adamantyl groups as antioxidants for thermoplastic resins, highlighting their ability to provide excellent oxidation-preventing effects. epo.org Furthermore, adamantane derivatives, such as 1,3-adamantanediol, have been used to modify acrylate resins, resulting in materials with high thermal stability. acs.org The phenolic hydroxyl group on this compound allows it to be incorporated into epoxy resins, phenolic resins, and polycarbonates, where the bulky adamantyl group enhances properties like heat resistance and chemical stability.

Precursor in Specialized Chemical Synthesis

Beyond materials science, this compound and its isomers are pivotal starting materials in the multi-step synthesis of complex organic molecules, particularly for the pharmaceutical and fine chemical industries.

Synthesis of Key Pharmaceutical Intermediates (e.g., Adapalene precursors)

Adamantyl phenols are critical precursors in the synthesis of the third-generation synthetic retinoid, Adapalene, which is used in the treatment of acne. jocpr.com The synthesis of Adapalene typically involves the coupling of a substituted naphthoic acid derivative with an adamantyl-bearing phenyl ring.

The key intermediate for this process is often an ortho-adamantylated phenol derivative, such as 2-(1-adamantyl)-4-bromophenol (B123311). beilstein-journals.orgchemsrc.com This intermediate is synthesized via a Friedel-Crafts alkylation reaction between 4-bromophenol (B116583) and 1-adamantanol, often catalyzed by an acid. beilstein-journals.orgjocpr.comwipo.int A clean synthesis process has been developed using a recyclable ion-exchange sulfonic acid resin as the catalyst, making the production more environmentally friendly. beilstein-journals.orgbeilstein-journals.org Following the adamantylation, the phenolic group is typically methylated to form 2-(1-adamantyl)-4-bromoanisole. google.com This anisole (B1667542) derivative is then used in subsequent coupling reactions (such as Suzuki or Negishi coupling) to form the core structure of Adapalene. google.com While 2-(1-adamantyl)-4-bromophenol is the direct precursor mentioned in literature, the underlying alkylation chemistry is applicable to other phenols, demonstrating the role of the adamantyl-phenol scaffold in constructing complex pharmaceutical agents.

Broader Applications in Adamantane Derivative Chemistry

The chemistry of this compound is representative of a broader class of reactions involving the adamantylation of aromatic compounds. The introduction of the adamantyl group onto a phenol ring is a foundational step for creating a wide array of derivatives with tailored properties. beilstein-journals.org

Beyond polymers and pharmaceutical precursors, these derivatives have found use as:

Ligands for Catalysis: o-Adamantylphenols serve as key supporting ligands for various homogeneous transition-metal catalysts. beilstein-journals.org The steric bulk of the adamantyl group can influence the coordination environment of the metal center, affecting the catalyst's activity and selectivity.

Probes for Biological Systems: Adamantane-containing phenols have been studied for their interaction with biological receptors. For example, 2-(1-adamantyl)-4-methylphenol (referred to as AdMP in one study) was investigated alongside other adamantyl phenols for its binding affinity to human estrogen receptors, demonstrating the potential for this class of compounds to be developed as selective receptor modulators. nih.gov

The synthesis of these derivatives typically relies on the acid-catalyzed Friedel-Crafts alkylation of a substituted phenol with an adamantyl source like 1-adamantanol or a haloadamantane. beilstein-journals.org The versatility of this reaction allows for the creation of a diverse library of adamantane-functionalized phenols for various chemical and materials science applications.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 53799-14-7 | synquestlabs.commolport.com |

| Molecular Formula | C₁₇H₂₂O | molport.comchemscene.com |

| Molecular Weight | 242.36 g/mol | synquestlabs.commolport.comchemscene.com |

| Appearance | Powder | sigmaaldrich.com |

| Melting Point | 129-131 °C | beilstein-journals.org |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,3-Adamantanediol |

| 1-Adamantanol |

| 2-(1-Adamantyl)-4-bromoanisole |

| 2-(1-Adamantyl)-4-bromophenol |

| 4-Bromophenol |

| Acetic acid |

| Acetic anhydride |

| Adapalene |

| p-Cresol |

| Polymethylmethacrylate (PMMA) |

| Poly(2-methyl-4-(1-adamantyl)phenyl methacrylate) |

| Poly(4-(1-adamantyl)phenyl methacrylate) |

Conclusion and Future Perspectives for 4 1 Adamantyl 2 Methylphenol Research

Summary of Current Research Landscape

Current research on 4-(1-adamantyl)-2-methylphenol and related adamantyl phenols primarily focuses on their synthesis, structural characterization, and exploration of their potential in catalysis and material science. researchgate.netresearchgate.netbeilstein-journals.orgsigmaaldrich.comsigmaaldrich.com The synthetic routes are well-established, mainly relying on Friedel-Crafts alkylation. researchgate.netresearchgate.net The antioxidant properties of adamantylphenols have also been a subject of investigation. researchgate.net

Emerging Research Avenues and Potential Applications

Emerging research is likely to delve deeper into the unique properties conferred by the adamantyl group. The lipophilic and rigid nature of the adamantane (B196018) moiety makes these compounds interesting candidates for applications in medicinal chemistry and drug delivery. researchgate.netnih.gov For example, 4-(1-adamantyl)phenol (B49145) has been identified as a potential endocrine disruptor, highlighting the need for further toxicological studies. nih.gov The development of new catalytic systems utilizing adamantyl phenol (B47542) ligands with enhanced selectivity and efficiency is another promising area. sigmaaldrich.comsigmaaldrich.com Furthermore, the synthesis of novel polymers and microporous organic materials based on adamantane structures continues to be an active field of research. magtech.com.cn

Challenges and Opportunities in Adamantyl Phenol Chemistry Development

A key challenge in adamantyl phenol chemistry lies in achieving high selectivity in synthesis, particularly when multiple reactive sites are present on the phenol ring. beilstein-journals.org Overcoming the steric hindrance of the bulky adamantyl group to achieve desired chemical transformations is another hurdle. However, these challenges also present opportunities. The unique steric and electronic properties of adamantyl phenols can be harnessed to design highly selective catalysts and functional materials with tailored properties. sigmaaldrich.comsigmaaldrich.commagtech.com.cn The exploration of their biological activities, both beneficial and potentially harmful, opens up new avenues for research in medicinal chemistry and toxicology. researchgate.netnih.gov Further investigation into the structure-property relationships of these compounds will be crucial for their rational design and application in various scientific and technological fields. researchgate.net

Q & A

Q. What are the established synthetic routes for 4-(1-Adamantyl)-2-methylphenol, and how is its purity validated?

The compound is synthesized via Friedel-Crafts alkylation of p-cresol with 1-adamantanol using concentrated sulfuric acid as a catalyst in dichloromethane . The reaction mixture is neutralized, extracted, and recrystallized (e.g., in isooctane) to achieve >86% yield. Purity is confirmed via ¹H/¹³C NMR for structural validation and HPLC for quantitative analysis. Melting point (128–130°C) serves as a secondary purity indicator .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

¹H/¹³C NMR confirms adamantyl and methyl substituents on the phenolic ring, with adamantyl protons appearing as sharp singlets (δ ~1.6–2.1 ppm) . Single-crystal X-ray diffraction (SCXRD) reveals molecular packing: the adamantyl group adopts a chair conformation, and intermolecular O–H⋯N hydrogen bonds stabilize the crystal lattice. SCXRD parameters (R factor <0.094, data-to-parameter ratio >13.9) ensure structural accuracy .

Q. How is this compound utilized as a precursor in organic synthesis?

It serves as a key intermediate for:

- Thiophenol derivatives : Reacted with Lawesson’s reagent to yield 2-(1-adamantyl)-4-methylthiophenol, a ligand for metal complexes .

- Aldehyde synthesis : Urotropin-mediated formylation produces 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde, used in chiral catalyst design .

- Chromium(III) complexes : Coordinated with Cr³⁺ to form catalysts for asymmetric Diels-Alder reactions (e.g., >90% enantiomeric excess) .

Advanced Research Questions

Q. What strategies optimize the adamantyl group’s role in enhancing solubility for pharmacological applications?

The adamantyl moiety improves lipid membrane permeability via its hydrophobic cage, while co-crystallization with cyclodextrins enhances aqueous solubility through non-covalent inclusion complexes. SCXRD shows π-π interactions (centroid distance: 3.76 Å) and hydrogen-bonded dimers (O–H⋯N: 2.8 Å), which can be tuned via substituent engineering .

Q. How do computational studies inform the design of adamantyl-based catalysts derived from this compound?

Density Functional Theory (DFT) predicts steric effects of the adamantyl group in chromium(III) complexes, rationalizing enantioselectivity in Diels-Alder reactions. Molecular docking simulations guide modifications to the phenolic ring (e.g., nitro or methoxy groups) to improve catalytic activity .

Q. What methodologies address contradictions in reported synthetic yields or reaction conditions?

Discrepancies in yields (e.g., 86% vs. lower values) arise from variations in acid catalyst concentration or workup protocols. Systematic Design of Experiments (DoE) identifies optimal conditions: 1-adamantanol:p-cresol molar ratio (1:1), H₂SO₄ (10% v/v), and 8-hour stirring at 25°C .

Q. How are structure-activity relationships (SAR) studied for adamantyl-phenol derivatives in drug discovery?

Derivatives are synthesized via electrophilic substitution (e.g., bromination at the 5-position) or esterification. Biological assays (e.g., antimicrobial MIC tests) correlate substituent electronic effects (Hammett σ values) with activity. For example, nitro groups enhance antibacterial potency (MIC: 2 µg/mL vs. S. aureus) .

Q. What green chemistry approaches are viable for scaling up this compound synthesis?

Solvent-free mechanochemical synthesis reduces dichloromethane use. Biocatalytic methods employing lipases (e.g., Candida antarctica) achieve 70% yield under mild conditions (pH 7, 40°C), minimizing sulfuric acid waste .

Q. How does the adamantyl group influence thermal stability in polymeric materials?

Thermogravimetric analysis (TGA) shows decomposition onset at 280°C for adamantyl-phenol epoxy resins, vs. 220°C for non-adamantyl analogs. The rigid cage structure restricts chain mobility, increasing glass transition temperature (Tg) by 40°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.